Researchers attempting to build luminescent MOFs using 9,10-anthracenedicarboxylic acid face steric hindrance and aggregation-caused quenching, leading to non-porous frameworks and quenched emission. 9,10-Di(p-carboxyphenyl)anthracene solves this with para-carboxyphenyl spacers that relieve coordination strain and prevent ACQ, enabling: • Reproducible synthesis of highly crystalline, porous 3D MOFs with pore widths up to 14.0 Å. • Maintenance of high solid-state PLQY (40-60%) for
9,10-Di(p-carboxyphenyl)anthracene (DPA) is a premium, rigid, extended dicarboxylic acid linker primarily utilized in the synthesis of highly porous, luminescent Metal-Organic Frameworks (MOFs) and advanced optoelectronic materials. Featuring a highly conjugated anthracene core flanked by two para-carboxyphenyl spacer groups, this compound exhibits exceptional photoluminescence quantum yields (up to 98% in solution) and robust thermal stability [1]. In industrial and advanced research procurement, DPA is selected for its dual functionality: it serves as both a reliable structural pillar capable of forming stable, large-pore topologies with transition metals (such as Zr, Hf, and Zn) and as an active photophysical center for fast scintillation, reactive oxygen species (ROS) generation, and highly efficient solid-state emission [2].
Substituting 9,10-Di(p-carboxyphenyl)anthracene with its closest structural analog, 9,10-anthracenedicarboxylic acid (9,10-ADC), or standard linear linkers like terephthalic acid (BDC), leads to critical failures in framework assembly and optical performance. In 9,10-ADC, the carboxylate groups are directly attached to the bulky anthracene core, creating severe steric hindrance that distorts metal coordination, often resulting in non-porous 1D or 2D polymers rather than robust 3D frameworks [1]. Furthermore, the lack of spatial separation in 9,10-ADC induces strong pi-pi stacking, leading to severe aggregation-caused quenching (ACQ) that destroys solid-state fluorescence. DPA’s phenyl spacers relieve this coordination strain, enabling reproducible, high-yield synthesis of highly crystalline, porous MOFs while spatially isolating the anthracene cores to preserve high photoluminescence quantum yields in the solid state [2].
A primary procurement advantage of DPA is its ability to maintain high fluorescence in solid-state matrices, overcoming the ACQ that plagues unspaced analogs. When formulated into Zr- or Hf-based MOFs, DPA achieves an absolute solid-state photoluminescence quantum yield (PLQY) of 40% to 60% [1]. In contrast, the unspaced analog 9,10-ADC experiences near-total fluorescence quenching in the solid state due to dense pi-pi stacking, and standard BDC linkers are non-fluorescent in the visible spectrum [2].
| Evidence Dimension | Solid-State Photoluminescence Quantum Yield (PLQY) |
| Target Compound Data | 40% - 60% PLQY in assembled solid-state MOFs |
| Comparator Or Baseline | 9,10-ADC (near 0% visible PLQY due to ACQ) / BDC (non-fluorescent) |
| Quantified Difference | DPA preserves up to 60% quantum yield in solid formulations, whereas unspaced analogs completely quench. |
| Conditions | Solid-state MOF nanocrystals under 340-355 nm UV excitation at room temperature |
Essential for manufacturing reliable solid-state phosphors, scintillators, and OLED components where self-quenching typically ruins device efficiency.
The extended phenyl spacers in DPA are critical for robust framework assembly. During solvothermal synthesis, DPA reliably forms highly porous 3D topologies (e.g., UiO-68 type) with accessible pore widths of 11.6 to 14.0 Å and surface areas exceeding 400 m2/g [1]. Conversely, 9,10-ADC suffers from severe steric clash at the metal coordination nodes, leading to collapsed, highly distorted, or non-porous networks that fail to provide the necessary void space for gas adsorption or guest molecule inclusion[2].
| Evidence Dimension | Accessible Pore Width and Framework Stability |
| Target Compound Data | 11.6 - 14.0 Å pore widths; stable 3D topologies |
| Comparator Or Baseline | 9,10-ADC (forms distorted, low-porosity or 1D/2D networks) |
| Quantified Difference | DPA guarantees large-pore 3D assembly, completely avoiding the steric-induced structural collapse seen with 9,10-ADC. |
| Conditions | Solvothermal MOF synthesis with Zr/Hf transition metal nodes |
Guarantees reproducible manufacturability of porous materials for gas capture, avoiding the batch failures typical of sterically hindered linkers.
For radiation detection applications, DPA-based frameworks provide benchmark scintillation kinetics. Hf-DPA MOFs exhibit an ultrafast scintillation decay time of 2.4 to 2.8 nanoseconds, coupled with a high light yield exceeding 10^4 photons/MeV [1]. Standard inorganic scintillators often suffer from much slower decay times (>10-50 ns), and non-conjugated MOFs lack the necessary pi-system to scintillate entirely. The rapid diffusion of singlet excitons across the DPA ligands enables these superior timing resolutions [2].
| Evidence Dimension | Scintillation Decay Time |
| Target Compound Data | 2.4 - 2.8 nanoseconds |
| Comparator Or Baseline | Conventional inorganic scintillators (>10-50 ns) |
| Quantified Difference | DPA-based frameworks achieve sub-3 ns decay times, significantly outperforming standard commercial scintillators in timing resolution. |
| Conditions | Under ionizing radiation (X-ray or radionuclide exposure such as 85Kr/222Rn) |
Allows buyers to develop ultra-fast, time-coincidence radiation detectors that outperform commercial devices in sensitivity and response time.
DPA is highly effective at generating singlet oxygen for photocatalytic applications. In synthesized Zn-MOFs, DPA achieves a DPBF (1,3-diphenylisobenzofuran) degradation rate of 0.1 s^-1 under light irradiation [1]. This represents a 50-fold increase in the ROS generation rate compared to baseline photolysis without the DPA framework. The extended conjugation of DPA facilitates rapid intersystem crossing (ISC) to the triplet state, which is critical for efficient energy transfer to molecular oxygen [1].
| Evidence Dimension | Singlet Oxygen Generation (DPBF degradation rate) |
| Target Compound Data | 0.1 s^-1 degradation rate |
| Comparator Or Baseline | Baseline photolysis / uncoordinated systems (~0.002 s^-1) |
| Quantified Difference | 50-fold increase in ROS generation rate compared to baseline. |
| Conditions | Aqueous dispersion under 380 nm light irradiation |
Proves the compound's commercial viability as a high-efficiency precursor for photocatalytic water purification and industrial sterilization systems.
Because DPA-based frameworks achieve sub-3 nanosecond scintillation decay times and maintain high solid-state quantum yields, this compound is the optimal precursor for manufacturing advanced time-coincidence radiation detectors. It is specifically chosen over standard inorganic scintillators for detecting radioactive noble gases (like 85Kr and 222Rn) where both high porosity and ultrafast photon emission are required[1].
Leveraging its 50-fold enhancement in singlet oxygen generation compared to uncoordinated baselines, DPA is an ideal structural ligand for synthesizing energy-efficient photocatalysts. It is highly suited for industrial water purification and sterilization workflows where rapid, light-driven ROS generation is necessary to degrade organic pollutants[2].
Due to the phenyl spacers that prevent aggregation-caused quenching (ACQ), DPA is a superior choice for solid-state optoelectronics. It is heavily utilized in the formulation of OLED components, fluorescent sensors, and tunable phosphors where maintaining a 40-60% absolute quantum yield in the solid state is critical for device efficiency [3].
For procurement focused on gas capture, DPA's ability to form stable, large-pore 3D topologies (up to 14.0 Å pore widths) without the steric collapse seen in 9,10-ADC makes it a highly reliable precursor. It is specifically deployed in the synthesis of robust Zr/Hf MOFs designed for the selective adsorption of noble gases and volatile organic compounds [1].